5'-Deoxy-5'-iodouridine
Overview
Description
5’-Deoxy-5’-iodouridine: is a pyrimidine nucleoside analog with the molecular formula C9H11IN2O5 . It is structurally characterized by the presence of an iodine atom at the 5’ position of the uridine molecule.
Mechanism of Action
Target of Action
5’-Deoxy-5’-iodouridine, also known as Idoxuridine, is a pyrimidine analog antiviral . Its primary target is the DNA of viruses, particularly the herpes simplex virus . It closely approximates the configuration of thymidine, one of the four building blocks of DNA .
Mode of Action
5’-Deoxy-5’-iodouridine acts as an antiviral agent by inhibiting viral replication . It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning . This substitution results in the production of faulty DNA, which cannot infect or destroy tissue .
Biochemical Pathways
The primary biochemical pathway affected by 5’-Deoxy-5’-iodouridine is the DNA synthesis pathway of viruses . By substituting itself for thymidine in the DNA replication process, it disrupts the normal functioning of the pathway, leading to the production of faulty viral DNA .
Result of Action
The result of 5’-Deoxy-5’-iodouridine’s action is the inhibition of viral replication . The production of faulty DNA results in a pseudostructure which cannot infect or destroy tissue . In essence, it destroys the infective and destructive capacity of the viral material .
Biochemical Analysis
Biochemical Properties
5’-Deoxy-5’-iodouridine closely approximates the configuration of thymidine, one of the four building blocks of DNA . As a result, 5’-Deoxy-5’-iodouridine can replace thymidine in the enzymatic step of viral replication . This leads to the production of faulty DNA, resulting in a pseudostructure that cannot infect or destroy tissue .
Cellular Effects
The cellular effects of 5’-Deoxy-5’-iodouridine are primarily observed in its antitumor activity. It targets indolent lymphoid malignancies and inhibits DNA synthesis, leading to the induction of apoptosis . This process destroys the infective and destructive capacity of the viral material .
Molecular Mechanism
The molecular mechanism of 5’-Deoxy-5’-iodouridine involves its ability to replace thymidine in the enzymatic step of viral replication . This replacement results in the production of faulty DNA, which cannot infect or destroy tissue . The virus-infected cell may only be attacked during the period of active synthesis of DNA .
Temporal Effects in Laboratory Settings
It is known that the virus-infected cell may only be attacked during the period of active synthesis of DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxy-5’-iodouridine typically involves the iodination of 5’-deoxyuridine. One common method includes the use of iodine and a suitable oxidizing agent, such as iodic acid, in an aqueous medium . The reaction is carried out under controlled conditions to ensure the selective iodination at the 5’ position.
Industrial Production Methods: While specific industrial production methods for 5’-Deoxy-5’-iodouridine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: 5’-Deoxy-5’-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5’ position can be substituted with other nucleophiles, such as thiols or amines.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products include 5’-deoxy-5’-thiouridine or 5’-deoxy-5’-aminouridine, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox conditions applied.
Scientific Research Applications
Chemistry: 5’-Deoxy-5’-iodouridine is used as a precursor in the synthesis of various nucleoside analogs.
Biology: In biological research, 5’-Deoxy-5’-iodouridine is used to study DNA replication and repair mechanisms. Its incorporation into DNA can help elucidate the effects of halogenated nucleosides on genetic processes .
Medicine: The compound has shown potential as an antiviral agent, particularly against herpes simplex virus. Its mechanism of action involves the inhibition of viral DNA synthesis, making it a candidate for antiviral drug development .
Industry: In the pharmaceutical industry, 5’-Deoxy-5’-iodouridine is used in the development of antiviral medications. Its unique properties make it a valuable intermediate in the synthesis of therapeutic agents .
Comparison with Similar Compounds
Idoxuridine: Another iodinated nucleoside analog with antiviral properties.
5-Iodo-2’-deoxyuridine: Similar in structure and function, used in antiviral research.
Uniqueness: 5’-Deoxy-5’-iodouridine is unique due to its specific substitution at the 5’ position, which imparts distinct chemical and biological properties. Its ability to selectively inhibit viral DNA synthesis sets it apart from other nucleoside analogs .
Properties
IUPAC Name |
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMNIUYGXIQPPK-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162095 | |
Record name | 5'-Deoxy-5'-iodouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14259-58-6 | |
Record name | 5′-Deoxy-5′-iodouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14259-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Deoxy-5'-iodouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Deoxy-5'-iodouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Uridine, 5'-deoxy-5'-iodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can lithium hexamethyldisilazide (LiHMDS) directly lithiate 5'-deoxy-5'-iodouridine at the C-6 position?
A1: No, direct lithiation of this compound at the C-6 position using LiHMDS is not observed. Research indicates that LiHMDS alone cannot generate the C-6 lithiated species. Instead, temporary silylation at either the O-4 or N-3 position of the uracil ring is crucial for successful C-6 lithiation with LiHMDS. This temporary modification likely alters the electronic properties of the uracil ring, enabling subsequent lithiation. []
Q2: What is a notable application of this temporary silylation-assisted lithiation strategy?
A2: This strategy allows for efficient intramolecular alkylation of this compound. Researchers successfully utilized this method to synthesize 6,5'-C-cyclouridine, a compound with potential biological activity. [] This highlights the utility of this approach for generating modified nucleosides, which could be valuable for various applications, including drug discovery.
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